molecular formula C21H21NO2 B308775 N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide

N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide

Cat. No. B308775
M. Wt: 319.4 g/mol
InChI Key: LJRLKITUJDMLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide, also known as DPN, is a chemical compound that has been widely used in scientific research. DPN belongs to the family of naphthamides, which are known for their diverse biological activities.

Mechanism of Action

N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide selectively binds to ERβ and activates its transcriptional activity. This leads to the upregulation of ERβ target genes, which are involved in various physiological processes. N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide has been shown to have a higher affinity for ERβ than estrogen receptor alpha (ERα), which makes it a useful tool to investigate the specific role of ERβ in various biological processes.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide has been shown to have various biochemical and physiological effects, including the regulation of cell proliferation, apoptosis, and differentiation. N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide has been shown to have anti-proliferative effects in breast cancer cells, which are mediated by the activation of ERβ. N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide in lab experiments is its selectivity for ERβ. This allows researchers to investigate the specific role of ERβ in various biological processes. However, one of the limitations of using N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

For the use of N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide include investigating the role of ERβ in metabolic diseases and developing more potent and selective ERβ agonists.

Synthesis Methods

The synthesis method of N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide involves the reaction between 2-ethoxy-1-naphthoyl chloride and 3,5-dimethylaniline. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide has been widely used in scientific research as a selective agonist of estrogen receptor beta (ERβ). ERβ is a nuclear receptor that plays a crucial role in various physiological processes, including development, reproduction, and metabolism. N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide has been used to investigate the role of ERβ in various diseases, such as breast cancer, osteoporosis, and cardiovascular diseases.

properties

Product Name

N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-ethoxynaphthalene-1-carboxamide

InChI

InChI=1S/C21H21NO2/c1-4-24-19-10-9-16-7-5-6-8-18(16)20(19)21(23)22-17-12-14(2)11-15(3)13-17/h5-13H,4H2,1-3H3,(H,22,23)

InChI Key

LJRLKITUJDMLQI-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=CC(=C3)C)C

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=CC(=C3)C)C

Origin of Product

United States

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